(2S)-3-cyclopropyl-2-hydroxypropanoic acid
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Overview
Description
(2S)-3-cyclopropyl-2-hydroxypropanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclopropyl-2-hydroxypropanoic acid typically involves the cyclopropanation of suitable precursors followed by hydrolysis and purification steps. One common method involves the reaction of cyclopropylcarbinol with a suitable oxidizing agent to form the corresponding aldehyde, which is then subjected to a Grignard reaction with ethyl magnesium bromide to yield the desired hydroxypropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclopropyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-cyclopropyl-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopropyl groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-cyclopropyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The cyclopropyl group can introduce strain into the molecule, influencing its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbinol: Similar structure but lacks the hydroxypropanoic acid moiety.
Cyclopropylacetic acid: Contains a cyclopropyl group attached to an acetic acid backbone.
2-hydroxypropanoic acid: Lacks the cyclopropyl group but shares the hydroxypropanoic acid structure.
Uniqueness
(2S)-3-cyclopropyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
300853-97-8 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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